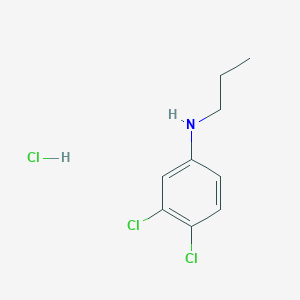
3,4-dichloro-N-propylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-propylaniline hydrochloride: is an organic compound with the molecular formula C9H11Cl2N.HCl . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 4 positions, and a propyl group is attached to the nitrogen atom. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-propylaniline hydrochloride can be achieved through a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups.
Chlorination: The amine groups are chlorinated to form 3,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification steps: such as recrystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-dichloro-N-propylaniline hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in coordination chemistry: Acts as a ligand to form complexes with transition metals.
Biology and Medicine:
Pharmaceutical research: Investigated for potential pharmacological properties and as a precursor for drug synthesis.
Industry:
Dye and pigment production: Used in the synthesis of dyes and pigments due to its aromatic structure and substituents.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-propylaniline hydrochloride depends on its application:
As a ligand: It coordinates with metal ions through the nitrogen atom, forming stable complexes.
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
3,4-dichloroaniline: Lacks the propyl group, making it less hydrophobic.
N-propylaniline: Lacks the chlorine substituents, affecting its reactivity and solubility.
Uniqueness:
3,4-dichloro-N-propylaniline hydrochloride: combines the properties of both 3,4-dichloroaniline and N-propylaniline, offering unique reactivity and solubility characteristics that make it valuable in various applications.
Propiedades
IUPAC Name |
3,4-dichloro-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBODGOXRSIOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
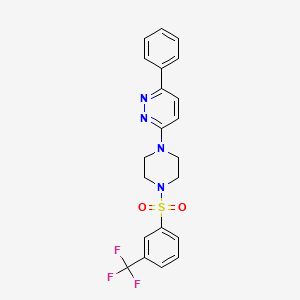
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2908336.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2908337.png)
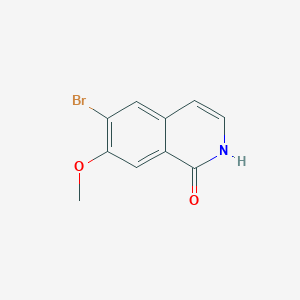
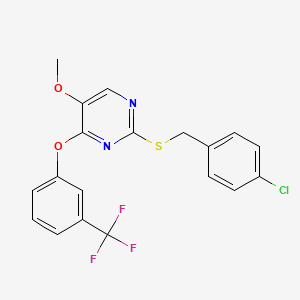
![N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea](/img/structure/B2908342.png)
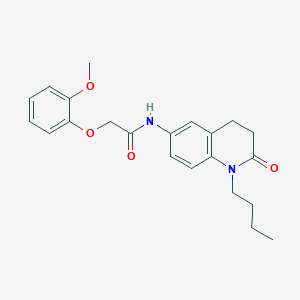
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2908344.png)
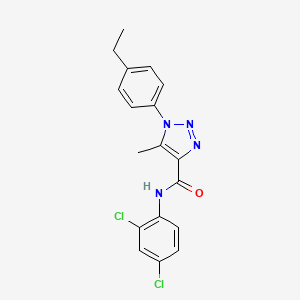

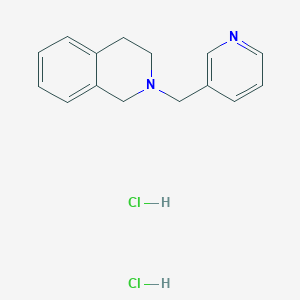
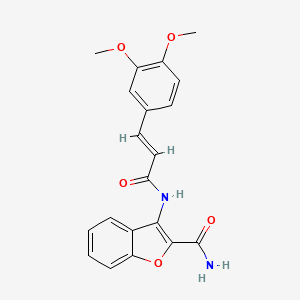
![benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2908351.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)
